molecular formula C20H18N2O3 B5515500 N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 303065-31-8

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B5515500
CAS No.: 303065-31-8
M. Wt: 334.4 g/mol
InChI Key: YLDAXOKSAJTEGE-FYJGNVAPSA-N
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Description

N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzylidene group and a naphthyloxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The methoxy and naphthyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the hydrazide. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials, dyes, and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide analogs: Compounds with similar structures but different substituents on the benzylidene or naphthyloxy groups.

    Hydrazones: A broader class of compounds that share the hydrazone linkage but differ in their substituents.

Uniqueness

N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both methoxybenzylidene and naphthyloxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-18-8-4-5-15(11-18)13-21-22-20(23)14-25-19-10-9-16-6-2-3-7-17(16)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDAXOKSAJTEGE-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303065-31-8
Record name N'-(3-METHOXYBENZYLIDENE)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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